molecular formula C12H19ClO3 B14419666 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane CAS No. 82979-29-1

7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane

Cat. No.: B14419666
CAS No.: 82979-29-1
M. Wt: 246.73 g/mol
InChI Key: CDUURUAYHYTUHA-UHFFFAOYSA-N
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Description

7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[4.1.0]heptane ring system with a 1-chloro-2,2,2-trimethoxyethylidene substituent, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane typically involves the use of the Simmons–Smith reaction. This reaction is a cyclopropanation process that uses an organozinc carbenoid to react with an alkene, forming a cyclopropane ring. For this compound, the reaction involves cyclohexene, diiodomethane, and a zinc-copper couple (as iodomethylzinc iodide, ICH₂ZnI) to yield the bicyclo[4.1.0]heptane structure .

Industrial Production Methods

The use of alternative reagents such as dibromomethane or diazomethane and zinc iodide can also be considered to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is unique due to its specific substituent and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

82979-29-1

Molecular Formula

C12H19ClO3

Molecular Weight

246.73 g/mol

IUPAC Name

7-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane

InChI

InChI=1S/C12H19ClO3/c1-14-12(15-2,16-3)11(13)10-8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3

InChI Key

CDUURUAYHYTUHA-UHFFFAOYSA-N

Canonical SMILES

COC(C(=C1C2C1CCCC2)Cl)(OC)OC

Origin of Product

United States

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